![molecular formula C23H17NO4 B11121893 2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121893.png)
2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(furan-2-yl)methyl]-7-methyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a chromeno-pyrrole core, and various substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-yl)methyl]-7-methyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of furan derivatives with chromeno-pyrrole intermediates. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the efficiency and cost-effectiveness of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-yl)methyl]-7-methyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromeno-pyrrole core and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromeno-pyrrole have shown promising results in inhibiting tumor cell growth. Techniques such as isothermal titration calorimetry (ITC) can be employed to assess the binding affinities of such compounds with proteins involved in cancer pathways .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research on related chromeno-pyrrole derivatives has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds with similar frameworks have been evaluated for their anti-inflammatory properties. The potential for 2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to inhibit inflammatory pathways could be explored further through docking studies against relevant targets such as cyclin-dependent kinases (CDKs) .
Synthesis and Derivatives
The synthesis of this compound can be achieved through multicomponent reactions involving aldehydes and amines under mild conditions. This approach allows for the rapid formation of diverse libraries of chromeno-pyrrole derivatives.
Case Studies
Several case studies have been conducted on analogs of this compound:
- Anticancer Efficacy : A study evaluated the anticancer activity of a related compound against a panel of human tumor cell lines using National Cancer Institute protocols. The results indicated significant growth inhibition rates at low micromolar concentrations .
- Binding Affinity Studies : Interaction studies utilizing surface plasmon resonance (SPR) revealed that similar compounds exhibit high binding affinities to target proteins involved in cancer progression. This suggests that this compound could be further investigated for its therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 2-[(furan-2-yl)methyl]-7-methyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit diverse biological activities.
Furan Derivatives: Furan-2-carboxylic acid and furfuryl alcohol are examples of furan derivatives with various applications in chemistry and biology
Uniqueness
What sets 2-[(furan-2-yl)methyl]-7-methyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of a furan ring and a chromeno-pyrrole core. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Biological Activity
The compound 2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a novel class of heterocyclic compounds with potential biological activity. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The structural formula of the compound can be described as follows:
This compound features a fused chromeno-pyrrole ring system with a furan substituent that enhances its reactivity and interaction with biological targets.
Antiviral Properties
Research indicates that derivatives of furan-containing compounds have shown promise as inhibitors of viral proteases. For instance, similar compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating IC50 values in the low micromolar range. The presence of the furan moiety is critical for binding affinity and selectivity towards the target enzyme, which is essential for viral replication .
Anti-inflammatory Activity
Compounds with similar structural features have been studied for their anti-inflammatory effects. The inhibition of Class I phosphoinositide 3-kinases (PI3K) has been linked to the modulation of inflammatory pathways. Specifically, furan derivatives have been shown to selectively inhibit PI3Kgamma, leading to reduced leukocyte recruitment in inflammatory models .
Antimicrobial Activity
Recent studies on pyrrole derivatives suggest that they possess significant antimicrobial properties. Compounds with similar frameworks have exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, indicating their potential as antibacterial agents .
Study on Antiviral Activity
A recent study investigated the antiviral potential of furan-based compounds against SARS-CoV-2. The compound F8-B6 , a derivative closely related to our target compound, was found to be a reversible covalent inhibitor of Mpro with an IC50 value of 1.57 μM and exhibited low cytotoxicity in vitro . This highlights the therapeutic potential of furan-containing compounds in combating viral infections.
Study on Anti-inflammatory Effects
In a model of acute peritonitis, a structurally similar compound was administered orally and resulted in significant reductions in leukocyte infiltration, showcasing its anti-inflammatory efficacy through PI3K inhibition . This suggests that our target compound may exhibit similar effects due to its structural similarities.
Summary of Biological Activities
Activity Type | Mechanism | IC50/Effectiveness |
---|---|---|
Antiviral | Inhibition of SARS-CoV-2 Mpro | IC50 ~ 1.57 μM |
Anti-inflammatory | PI3Kgamma inhibition | Significant reduction in leukocyte recruitment |
Antimicrobial | Inhibition against bacterial strains | MIC ~ 3.125 μg/mL |
Properties
Molecular Formula |
C23H17NO4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17NO4/c1-14-9-10-18-17(12-14)21(25)19-20(15-6-3-2-4-7-15)24(23(26)22(19)28-18)13-16-8-5-11-27-16/h2-12,20H,13H2,1H3 |
InChI Key |
HKOYVMOCMKKZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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